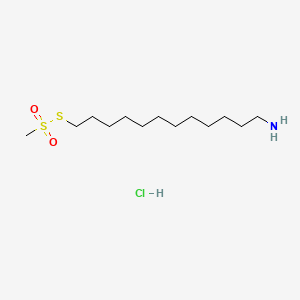

N-Nitroso-N,N-di-(7-méthyloctyl)amine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

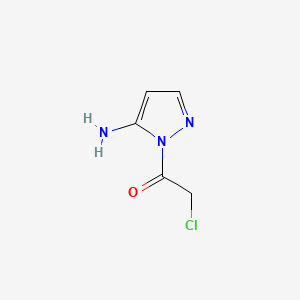

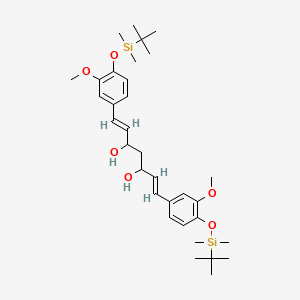

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4: is a deuterated derivative of N-Nitroso-N,N-di-(7-methyloctyl)amine. This compound is a symmetrical secondary amine and belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. The deuterated form is often used in scientific research to study the behavior and metabolism of nitrosamines in various environments.

Applications De Recherche Scientifique

Chemistry: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is used as a reference standard in analytical chemistry to study the behavior of nitrosamines. It helps in the development of analytical methods for detecting nitrosamines in environmental samples and consumer products.

Biology: In biological research, this compound is used to study the metabolism and toxicology of nitrosamines. It helps in understanding the pathways through which nitrosamines exert their carcinogenic effects.

Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nitrosamines in the human body.

Industry: In the industrial sector, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is used in quality control processes to ensure the safety of products by detecting trace amounts of nitrosamines.

Mécanisme D'action

Target of Action

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a symmetrical secondary amine It is known that nitrosamines, the family to which this compound belongs, are carcinogens and mutagens .

Mode of Action

As a member of the nitrosamine family, it is likely to interact with cellular components causing mutations and potentially leading to carcinogenic effects .

Biochemical Pathways

Nitrosamines are known to cause dna damage, which can disrupt various cellular processes and pathways .

Pharmacokinetics

It is known that this compound is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

As a member of the nitrosamine family, it is known to be a carcinogen and mutagen, causing dna damage that can lead to mutations and potentially cancer .

Action Environment

It is known that this compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

Analyse Biochimique

Biochemical Properties

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction between N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, potentially causing cellular damage .

Cellular Effects

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can lead to the activation of stress response pathways, such as the p53 pathway, which can result in cell cycle arrest or apoptosis. Additionally, this compound can affect the expression of genes involved in detoxification and oxidative stress response .

Molecular Mechanism

The molecular mechanism of action of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can form covalent adducts with DNA, leading to mutations and potentially carcinogenic effects. It can also inhibit the activity of certain enzymes, such as glutathione S-transferases, which play a role in detoxification processes. These interactions can result in oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can change over time. The compound’s stability and degradation are important factors to consider. N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has been associated with chronic cellular damage and alterations in cellular function .

Dosage Effects in Animal Models

The effects of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 vary with different dosages in animal models. At low doses, the compound may induce mild cellular stress and adaptive responses. At high doses, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can cause significant toxic effects, including liver damage, oxidative stress, and carcinogenesis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in the formation of DNA adducts and oxidative stress. The compound can also affect metabolic flux and alter the levels of various metabolites involved in detoxification and oxidative stress response .

Transport and Distribution

Within cells and tissues, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, such as the liver, where it undergoes metabolism and exerts its effects. The localization and accumulation of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can influence its activity and toxicity .

Subcellular Localization

The subcellular localization of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression. The subcellular localization of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can also influence its interactions with enzymes and other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 typically involves the nitrosation of the corresponding secondary amine. The process generally includes the following steps:

Starting Material: The synthesis begins with N,N-di-(7-methyloctyl)amine.

Nitrosation: The secondary amine is treated with a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to control the formation of the nitrosamine.

Deuteration: The deuterated form is obtained by incorporating deuterium atoms into the molecule, often through the use of deuterated reagents or solvents.

Industrial Production Methods: Industrial production of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can undergo oxidation reactions, often leading to the formation of nitro compounds.

Reduction: Reduction of the nitroso group can yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted amines or thiols.

Comparaison Avec Des Composés Similaires

N-Nitroso-N,N-di-(7-methyloctyl)amine: The non-deuterated form of the compound.

N-Nitroso-N,N-di-(2-ethylhexyl)amine: Another nitrosamine with a similar structure but different alkyl groups.

N-Nitroso-N-methyl-N-phenylamine: A nitrosamine with a different substitution pattern.

Uniqueness: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterated form allows for more precise tracking and analysis in metabolic and environmental studies compared to its non-deuterated counterparts.

Propriétés

Numéro CAS |

1794754-41-8 |

|---|---|

Formule moléculaire |

C18H38N2O |

Poids moléculaire |

302.539 |

Nom IUPAC |

N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide |

InChI |

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2 |

Clé InChI |

XAYFTZOFOLGWAE-ONNKGWAKSA-N |

SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)N=O |

Synonymes |

N-Isononyl-N-nitrosoisononanamine-d4; N-Nitrosodiisononylamine-d4; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)

![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)

![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide](/img/structure/B587812.png)